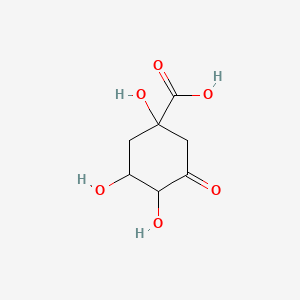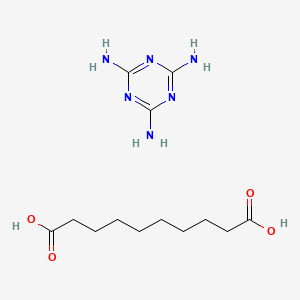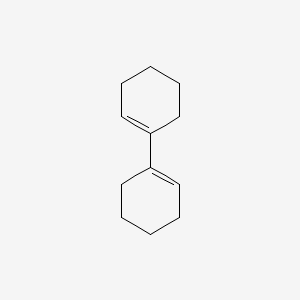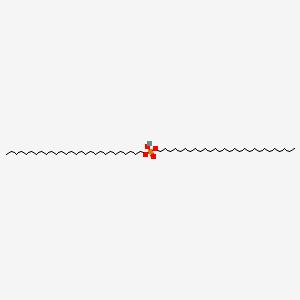![molecular formula C13H9ClO4 B14163307 4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 43111-03-1](/img/structure/B14163307.png)
4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
The synthesis of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation of substituted phenols with acetic anhydride in the presence of a Lewis acid to form substituted acetophenones. These intermediates are then subjected to aldol condensation with substituted ketones in the presence of a base, followed by methoxylation, reduction, and esterification . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Condensation Reactions: The compound can undergo aldol condensation reactions in the presence of bases like sodium hydroxide.
Scientific Research Applications
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.
Biological Research: The compound is explored for its antimicrobial properties, including activity against various bacterial and fungal strains.
Materials Science: It is used in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with cellular targets. In cancer cells, it may inhibit cell proliferation by inducing apoptosis through specific signaling pathways . The exact molecular targets and pathways can vary, but they often involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.
Comparison with Similar Compounds
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:
Benzoxazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Chromones: Naturally occurring phenolic compounds with antioxidant, antimicrobial, and anticancer activities.
Coumarins: Known for their anticoagulant, anti-inflammatory, and antiviral activities.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Properties
CAS No. |
43111-03-1 |
|---|---|
Molecular Formula |
C13H9ClO4 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
4-(chloromethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H9ClO4/c1-16-13-11-8(4-5-17-11)9(6-14)7-2-3-10(15)18-12(7)13/h2-5H,6H2,1H3 |
InChI Key |
NROGXMCPDLBWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)CCl)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)



![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)



![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
